Valeramide, N-(2-(diethylamino)ethyl)-
Description
Valeramide, N-(2-(diethylamino)ethyl)-, is a synthetic amide derivative characterized by a valeryl (pentanoyl) group linked to a diethylaminoethylamine moiety.
Properties
CAS No. |
100536-61-6 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]pentanamide |
InChI |
InChI=1S/C11H24N2O/c1-4-7-8-11(14)12-9-10-13(5-2)6-3/h4-10H2,1-3H3,(H,12,14) |
InChI Key |
AEFHIRFDRNSDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valeramide, N-(2-(diethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of valeric acid with N-(2-(diethylamino)ethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Valeramide, N-(2-(diethylamino)ethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Valeramide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or amide nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, amine oxides
Reduction: Primary amines, alcohols
Substitution: Substituted amides and amines
Scientific Research Applications
Valeramide, N-(2-(diethylamino)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Valeramide, N-(2-(diethylamino)ethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Valeramide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diethylaminoethyl group is a critical structural feature shared across several amide derivatives. Below is a comparative analysis based on molecular structure, properties, and applications:
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- Structure: Features a phenylacetyl group instead of valeramide’s pentanoyl chain.
- Properties : Higher aromaticity due to the benzene ring, which may increase lipophilicity compared to Valeramide’s aliphatic chain.
- CAS : 51816-17-2 .
N,N-Dimethylformamide (DMF)
- Structure : A formamide derivative with two methyl groups attached to the nitrogen.
- Properties : High polarity (dielectric constant: 36.7), boiling point: 153°C, and miscibility with water. Acts as a universal solvent in organic synthesis .
- Applications: Industrial solvent for polymers, pharmaceuticals, and agrochemicals. Notably, DMF lacks the diethylaminoethyl group, reducing its basicity compared to Valeramide derivatives .
N,N-Dimethylacetamide (DMAC)
- Structure : Acetamide with two methyl groups on the nitrogen.
- Properties : Boiling point: 165°C, lower toxicity compared to DMF.
- Applications : Solvent for resins, dyes, and peptide synthesis. Its acetyl group provides intermediate polarity, distinct from Valeramide’s longer aliphatic chain .
Patent Compound: N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Structure: Complex pyrrole-carboxamide core with diethylaminoethyl and fluorinated indole groups.
- Applications: Pharmaceutical intermediate, specifically for antitumor agents. The diethylaminoethyl group likely enhances solubility and bioavailability .
Data Table: Key Properties of Comparable Compounds
Research Findings and Functional Insights
- Solubility: The diethylaminoethyl group in Valeramide derivatives enhances water solubility compared to non-aminated analogs like DMF or DMAC, critical for drug formulation .
- Bioactivity: Compounds with diethylaminoethyl moieties (e.g., the patent compound in ) show promise in targeting cellular receptors due to their basicity and structural flexibility .
- Safety : Amides with tertiary amine groups (e.g., DMAC) generally exhibit lower acute toxicity than primary amines, though long-term exposure risks require evaluation .
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